![molecular formula C18H40ClN B156740 Octadecylamine hydrochloride CAS No. 1838-08-0](/img/structure/B156740.png)
Octadecylamine hydrochloride
Overview
Description
Octadecylamine hydrochloride is used as an organic intermediate . It is a primary alkyl amine mainly used as a hydrophobic surface modifier .
Synthesis Analysis
Octadecylamine can be used as a chemical modifier for the surface modification of microcrystalline cellulose (MCC) to produce organophilic cellulose nanocrystals (CNC-ODA). The surface modification of MCC is achieved by simple chemical oxidation followed by citric acid esterification and amidation reactions . A magnetic octadecylamine nanocomposite (octadecylamine@Fe3O4) was prepared by a chemical co–precipitation method .Molecular Structure Analysis
The molecular formula of Octadecylamine hydrochloride is C18H40ClN . The structure of Octadecylamine hydrochloride can be viewed using Java or Javascript .Chemical Reactions Analysis
Octadecylamine hydrochloride has been studied for its adsorption behaviors on the crystal surfaces of KCl and NaCl . The interaction between Octadecylamine hydrochloride and KCl is stronger than that in other considered systems .Physical And Chemical Properties Analysis
Octadecylamine hydrochloride has a molecular weight of 269.51, a density of 0.862, a melting point of 50-60℃, and a boiling point of 232 °C32 mm Hg (lit.) . It is practically insoluble in water .Scientific Research Applications
Flotation Agent in Potash Separation
Octadecylamine hydrochloride plays a crucial role in the froth flotation process for separating potassium chloride (KCl) from sodium chloride (NaCl) in potash production. Here’s how it works:
- Significance : Understanding the adsorption selectivity of ODA on KCl surfaces is essential for successful KCl flotation. Researchers have used density functional theory calculations to investigate this interaction .
Organophilic Cellulose Nanocrystals (CNC-ODA)
ODA contributes to the surface modification of microcrystalline cellulose (MCC), resulting in organophilic cellulose nanocrystals. Key points:
Surface Functionalization of Carbon Nanomaterials
ODA finds applications in modifying carbon nanomaterials:
Magnetic Octadecylamine Nanocomposites
ODA combines with iron oxide (Fe3O4) to create magnetic nanocomposites:
Organic Intermediates
1-Octadecylamine hydrochloride serves as an organic intermediate in various chemical processes .
Mechanism of Action
Safety and Hazards
Octadecylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Octadecylamine hydrochloride has been used to modify the surface of cellulose to produce organophilic cellulose nanocrystals, which can be used as a highly hydrophobic coating and reinforcing agent for solvent-borne nanocomposites systems . It has also been used in the flotation of KCl from NaCl-containing complex systems .
properties
IUPAC Name |
octadecan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883759 | |
Record name | 1-Octadecanamine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylamine hydrochloride | |
CAS RN |
1838-08-0 | |
Record name | Octadecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octadecanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanamine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3V50Q0SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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